3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It has a molecular formula of C14H17FN4 and an average mass of 260.310 Da . The molecule is part of the imidazo[1,2-a]pyrimidine family, which is known for its wide variety of biological activities, including antimicrobial properties .
Scientific Research Applications
Antibacterial Activity
The compound has been found to have significant antibacterial activity. In particular, derivatives of the compound have shown excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria). These compounds also exhibited excellent antibacterial activity against P. aeruginosa (Gram-negative bacteria) and S. pyogenes (Gram-positive bacteria) .
Antimicrobial Activity
The compound and its derivatives have shown a wide range of antimicrobial activities. They have been effective against both Gram-positive and Gram-negative bacterial strains .
Antifungal Activity
In addition to its antibacterial properties, the compound has also been found to have antifungal properties. It has shown significant activity against fungal strains like Candida albicans and Aspergillus niger .
Antioxidant Activity
The compound has demonstrated antioxidant properties. In particular, one of the derivatives of the compound was found to be a very active antioxidant agent .
Anticancer Activity
The compound has shown potential as an anticancer agent. One of the derivatives of the compound displayed better anticancer activity against the human breast cancer cell line (MCF-7) .
Anti-inflammatory Properties
Imidazo[1,2-a]pyrimidines, a class of compounds to which this compound belongs, are known for their analgesic, antipyretic, and anti-inflammatory properties .
Analgesic Properties
Imidazo[1,2-a]pyrimidines are also known for their analgesic properties, suggesting that this compound may also have potential as a pain reliever .
Antipyretic Properties
The compound, being a part of the imidazo[1,2-a]pyrimidines class, is also known for its antipyretic properties, indicating its potential use in reducing fever .
Future Directions
The future directions for this compound could involve further exploration of its potential antimicrobial properties, given the known activity of similar compounds . Additionally, the development of novel classes of neonicotinoids to confront the current resistance and prevent further development of resistant strains could be a potential area of research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as hydrazone derivatives and imidazo[1,2-a]pyrimidines, are known to exhibit a wide variety of biological activities, including antimicrobial, anticonvulsant, antidepressant, analgesic, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-hiv .
Mode of Action
It’s worth noting that similar compounds, such as hydrazone derivatives, are known to interact with their targets through various mechanisms, often involving the replacement of the oxygen of carbonyl compounds with the –nnh2 functional group .
Biochemical Pathways
Similar compounds have been shown to impact a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-fluoro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-14-6-5-7-15(12-14)26(24,25)22-17-9-2-1-8-16(17)18-13-23-11-4-3-10-19(23)21-18/h1-2,5-9,12-13,22H,3-4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTSIMMWOPSALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide |
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